Zoxamide-d5: A Technical Overview for Researchers
Zoxamide-d5: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Zoxamide-d5, a deuterated analog of the fungicide Zoxamide. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols.
Zoxamide-d5 serves as a crucial internal standard for the quantitative analysis of Zoxamide in various matrices. Its parent compound, Zoxamide, is a benzamide fungicide effective against Oomycetes, a class of destructive plant pathogens.
Core Properties of Zoxamide-d5
| Property | Value | Reference |
| CAS Number | 1794760-54-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₁D₅Cl₃NO₂ | [1][5] |
| Molecular Weight | 341.67 g/mol | [1][2][5] |
| Synonyms | 3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide-d5; RH 7281-d5; Zoxium-d5 | [2][3][5] |
Mechanism of Action: Microtubule Disruption
Zoxamide's fungicidal activity stems from its ability to disrupt microtubule dynamics, a critical process for cell division and intracellular transport.[1][6] The primary target of Zoxamide is β-tubulin, a subunit of microtubules.[1][2]
The mechanism unfolds as follows:
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Binding to β-tubulin: Zoxamide covalently binds to the β-tubulin subunit.[3][6]
-
Inhibition of Microtubule Assembly: This binding event inhibits the polymerization of tubulin dimers into microtubules.[2][3][4]
-
Mitotic Arrest: The disruption of the microtubule cytoskeleton leads to an arrest of nuclear division (mitosis).[2][3][5]
-
Inhibition of Fungal Growth: Consequently, key fungal processes such as germ tube elongation and hyphal development are inhibited.[3][6]
This mode of action is particularly effective against Oomycetes like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[1]
Experimental Protocols
In Vitro Microtubule Assembly Assay
This assay evaluates the inhibitory effect of Zoxamide on the polymerization of tubulin into microtubules.
Methodology:
-
Preparation of Tubulin: Isolate tubulin from a suitable source, such as bovine brain.
-
Incubation: Pre-incubate the isolated tubulin with varying concentrations of Zoxamide.
-
Initiation of Assembly: Initiate microtubule assembly by adding GTP and warming the solution.
-
Measurement: Monitor the rate of microtubule assembly by measuring the change in absorbance at 340 nm over time. A dose-dependent inhibition of assembly is indicative of Zoxamide's activity.[3]
Genotoxicity Assessment: Micronucleus Test
This in vitro test assesses the potential of Zoxamide to induce chromosomal damage.
Methodology:
-
Cell Culture: Culture suitable mammalian cell lines, such as Chinese hamster ovary (CHO) cells or human-derived cell lines (e.g., HepG2, A549).[7]
-
Treatment: Expose the cells to a range of Zoxamide concentrations for a defined period (e.g., 24 hours).[7]
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Staining and Analysis: Stain the cells with a DNA-specific dye (e.g., Giemsa or a fluorescent dye) and a kinetochore-specific stain.
-
Microscopy: Analyze the cells under a microscope to score the frequency of micronuclei in binucleated cells. An increase in micronuclei suggests genotoxic potential.[7]
Biodegradation Assay
This protocol assesses the capability of microorganisms to biodegrade Zoxamide.
Methodology:
-
Bacterial Culture: Prepare a nutrient broth medium and inoculate it with the bacterial strain(s) of interest.
-
Zoxamide Addition: Add a stock solution of Zoxamide to the broth to a final desired concentration. A control flask without bacteria should also be prepared.
-
Incubation: Incubate the flasks at a constant temperature (e.g., 29°C) for a set period (e.g., 28 days).[8]
-
Sampling and Extraction: At regular intervals (e.g., every 7 days), take samples from the flasks and perform a solvent extraction using a suitable solvent like dichloromethane.
-
Analysis: Analyze the extracted samples using techniques such as UV-spectrophotometry or GC-MS to determine the concentration of remaining Zoxamide. A decrease in Zoxamide concentration in the inoculated flasks compared to the control indicates biodegradation.[8]
Toxicological Profile
Toxicological studies have been conducted to assess the safety of Zoxamide.
| Study Type | Organism | Key Findings | Reference |
| Acute Oral Toxicity | Rat | LD50 > 5000 mg/kg bw | [4] |
| Acute Dermal Toxicity | Rat | LD50 > 2000 mg/kg bw | [4] |
| Long-term Toxicity | Rat, Mouse | No evidence of carcinogenicity. The primary target organ is the liver, with effects such as increased weight and hypertrophy observed at high doses. | [4][9][10] |
| Genotoxicity | In vitro | Negative results in gene mutation assays. Induced polyploidy in an in vitro chromosomal aberration assay in CHO cells. | [4] |
| Genotoxicity | In vivo | Negative for micronucleus formation in rat bone marrow. | [4] |
| Developmental Toxicity | Rat, Rabbit | No evidence of teratogenicity. | [4] |
Zoxamide is not considered to be neurotoxic.[4][9] It is classified as "not likely to be carcinogenic to humans".[9][11]
Conclusion
Zoxamide-d5 is an essential analytical tool for research involving its parent compound, Zoxamide. Understanding the mechanism of action, relevant experimental protocols, and the toxicological profile of Zoxamide is crucial for its effective and safe application in agricultural science and for professionals in drug development and regulatory sciences. The disruption of microtubule assembly remains a key target for the development of novel fungicides.
References
- 1. apps.who.int [apps.who.int]
- 2. researchgate.net [researchgate.net]
- 3. mode-of-action-of-zoxamide-rh-7281-a-new-oomycete-fungicide - Ask this paper | Bohrium [bohrium.com]
- 4. fao.org [fao.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adipogen.com [adipogen.com]
- 7. Toxicological Comparison of Mancozeb and Zoxamide Fungicides at Environmentally Relevant Concentrations by an In Vitro Approach [mdpi.com]
- 8. 2.3. Zoxamide Biotransformation Assays [bio-protocol.org]
- 9. Federal Register :: Zoxamide; Pesticide Tolerances [federalregister.gov]
- 10. Toxicological Comparison of Mancozeb and Zoxamide Fungicides at Environmentally Relevant Concentrations by an In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Federal Register :: Zoxamide; Pesticide Tolerances [federalregister.gov]
